molecular formula C11H16O2 B13062311 3,3-Diallyltetrahydro-2H-pyran-2-one

3,3-Diallyltetrahydro-2H-pyran-2-one

Cat. No.: B13062311
M. Wt: 180.24 g/mol
InChI Key: HIZNCUMVMZLFEM-UHFFFAOYSA-N
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Description

3,3-Diallyltetrahydro-2H-pyran-2-one is an organic compound with the molecular formula C11H16O2

Preparation Methods

The synthesis of 3,3-Diallyltetrahydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-diallyl-2-hydroxypropanoic acid with an acid catalyst to form the desired compound. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced techniques such as high-pressure liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

3,3-Diallyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

3,3-Diallyltetrahydro-2H-pyran-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in preclinical and clinical trials.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,3-Diallyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

3,3-Diallyltetrahydro-2H-pyran-2-one can be compared with other similar compounds, such as 3,3-Diethyltetrahydro-2H-pyran-2-one and 3,4-Dihydropyran-2-one. These compounds share a similar core structure but differ in their substituents and chemical properties.

    3,3-Diethyltetrahydro-2H-pyran-2-one: This compound has ethyl groups instead of allyl groups, which can affect its reactivity and applications.

    3,4-Dihydropyran-2-one:

The uniqueness of this compound lies in its allyl groups, which provide additional reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3,3-bis(prop-2-enyl)oxan-2-one

InChI

InChI=1S/C11H16O2/c1-3-6-11(7-4-2)8-5-9-13-10(11)12/h3-4H,1-2,5-9H2

InChI Key

HIZNCUMVMZLFEM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCOC1=O)CC=C

Origin of Product

United States

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